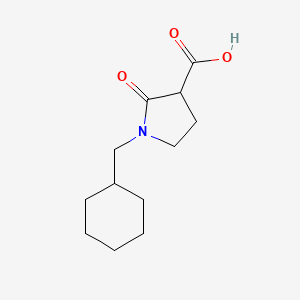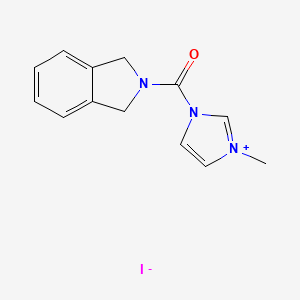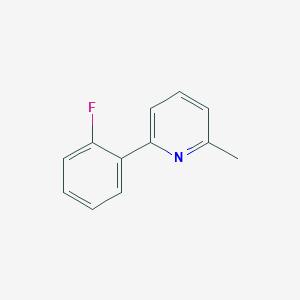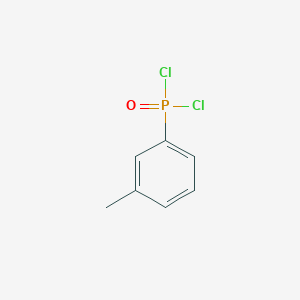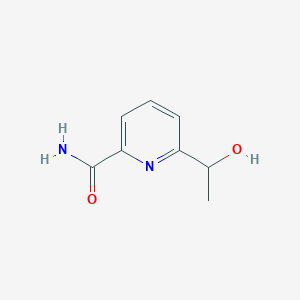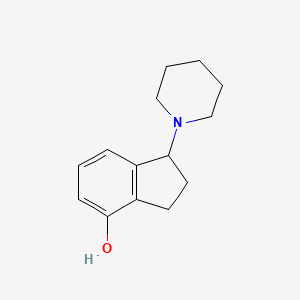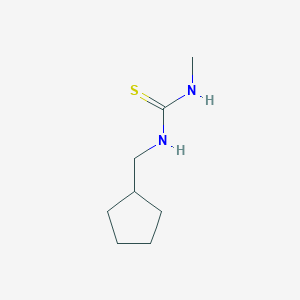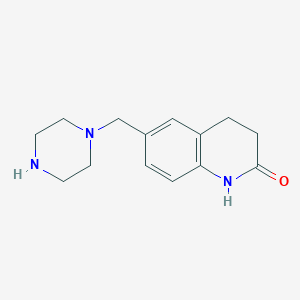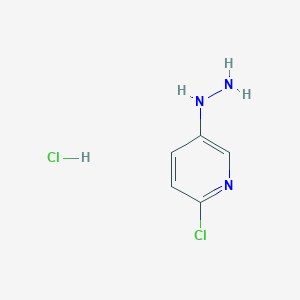
2-Chloro-5-hydrazinopyridine hydrochloride
Overview
Description
2-Chloro-5-hydrazinopyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydrazinopyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is usually carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C . The specific conditions depend on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-hydrazinopyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include substituted pyridines, hydrazine derivatives, and pyridyl derivatives. These products have various applications in scientific research and industry .
Scientific Research Applications
2-Chloro-5-hydrazinopyridine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydrazinopyridine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group in the molecule is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecular structures with biological activity . The compound can inhibit specific enzymes or interfere with cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-hydrazinopyridine hydrochloride include:
- 2-Hydrazinopyridine
- 5-Chloro-2-hydrazinopyridine
- 2-Chloro-5-hydroxypyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C5H7Cl2N3 |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H |
InChI Key |
RAHQINWMWXFOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NN)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
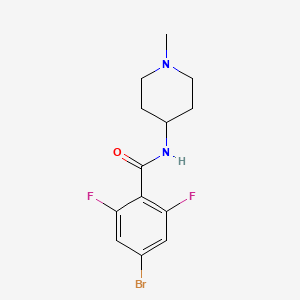
![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)
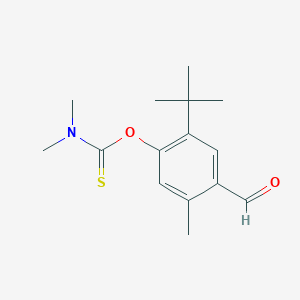
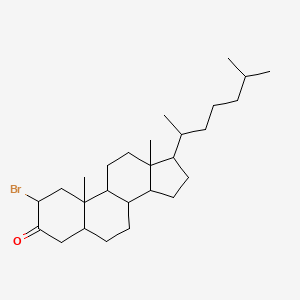
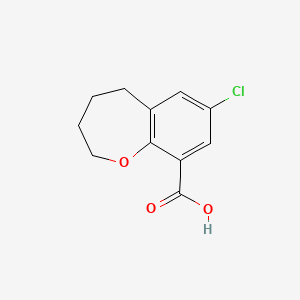
![2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine](/img/structure/B8377765.png)
